3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2hcl
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Overview
Description
3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile2HCl is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile2HCl typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including amination and hydrochloride salt formation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile2HCl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding nitrile oxides.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile2HCl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile2HCl involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Dimethylamino)phenyl)propanoic acid hydrochloride
- 3-(4-(Dimethylamino)phenyl)acrylonitrile
- 3-(4-(Dimethylamino)phenyl)propanoic acid
Uniqueness
3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile2HCl is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-amino-3-[4-(dimethylamino)phenyl]propanenitrile |
InChI |
InChI=1S/C11H15N3/c1-14(2)10-5-3-9(4-6-10)11(13)7-8-12/h3-6,11H,7,13H2,1-2H3 |
InChI Key |
GQFNBPHAMXALTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC#N)N |
Origin of Product |
United States |
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